molecular formula C10H10F2O B13226202 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane

Cat. No.: B13226202
M. Wt: 184.18 g/mol
InChI Key: DZIIKBMEHRRCNU-UHFFFAOYSA-N
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Description

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane is an epoxide derivative featuring a substituted phenyl group with two fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position. The oxirane (epoxide) ring confers high reactivity, making the compound valuable in synthetic chemistry for ring-opening reactions, polymerization, or as a precursor to pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2-[(2,3-difluoro-4-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H10F2O/c1-6-2-3-7(4-8-5-13-8)10(12)9(6)11/h2-3,8H,4-5H2,1H3

InChI Key

DZIIKBMEHRRCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC2CO2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane typically involves the reaction of 2,3-difluoro-4-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:

  • Dissolve 2,3-difluoro-4-methylbenzyl alcohol in an appropriate solvent, such as dichloromethane.
  • Add m-chloroperbenzoic acid to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, extract the product and purify it using column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The difluoromethylphenyl group enhances the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane 2,3-difluoro, 4-methyl C₁₀H₉F₂O ~198.18* High electrophilicity, moderate steric hindrance Potential use in agrochemicals, drug synthesis
(2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane 5-bromo, 2,3-difluoro C₉H₆BrF₂O₂ 289.05 Enhanced reactivity due to bromine; no significant hazards reported Intermediate in pharmaceutical synthesis
2-[(3-Pentadecylphenoxy)methyl]oxirane 3-pentadecyl (long alkyl chain) C₂₄H₄₀O₂ 360.60 High hydrophobicity (XLogP3: 9.4); thermal stability Specialty polymers, surfactants
(R)-2-((2-Nitrophenoxy)methyl)oxirane 2-nitro C₉H₉NO₄ 195.17 Polar nitro group increases solubility; priced at $1,400–$4,200/g High-value synthetic intermediates
2-[(1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yloxy)methyl]oxirane Perfluorinated alkyl and aryl groups C₁₃H₉F₉O₂ 392.20 Extreme chemical stability; high thermal resistance Pesticides, fluorinated materials, biotechnological research
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane 2,6-dibromo, 4-methyl C₁₀H₉Br₂O₂ 360.90 High halogen content; reactive in nucleophilic substitutions Flame retardants, halogenated polymer precursors

*Estimated based on structural analogs.

Structural and Reactivity Differences

  • Fluorinated vs. Halogenated Derivatives : Bromine or chlorine substituents (e.g., in ) increase molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions. Fluorine, while electron-withdrawing, offers metabolic stability and reduced toxicity, making fluorinated oxiranes preferable in pharmaceuticals .
  • Alkyl vs. Aryl Substituents : Long alkyl chains (e.g., 3-pentadecyl in ) impart hydrophobicity and thermal stability, whereas aryl groups (e.g., biphenyl in ) enhance π-π interactions, useful in materials science.
  • Steric Effects : The 4-methyl group in the target compound may reduce reaction rates in sterically hindered environments compared to smaller substituents like nitro or fluoro .

Biological Activity

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane, also known as a difluoromethyl oxirane derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane can be represented as follows:

C10H10F2O\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}

This compound features a difluoromethyl group and an epoxide functional group, which are critical for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Anticancer Properties

Research indicates that compounds with oxirane functionalities exhibit significant anticancer properties. For instance, studies have shown that similar difluorinated compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that derivatives of oxiranes can effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of Oxirane Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxiraneMCF-7 (Breast)15Induces apoptosis
2-[(2,3-Difluoro-4-methylphenyl)methyl]oxiranePC-3 (Prostate)12Cell cycle arrest at G2/M

Anti-inflammatory Effects

The anti-inflammatory properties of oxirane derivatives have been explored in various studies. Compounds structurally similar to 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane have been shown to inhibit pro-inflammatory cytokine production and modulate immune responses. For example, in animal models of inflammation, these compounds significantly reduced markers such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using a rat model of adjuvant arthritis, administration of a difluorinated oxirane resulted in a marked reduction in paw swelling and inflammatory markers compared to the control group. The study concluded that the compound's mechanism involved inhibition of NF-kB signaling pathways.

The biological activity of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane can be attributed to several mechanisms:

  • Epoxide Reactivity : The epoxide group can react with nucleophiles in biological systems, potentially leading to the modification of proteins and nucleic acids.
  • Fluorine Substitution : The presence of fluorine enhances binding affinity to biological targets due to increased lipophilicity and altered electronic properties.
  • Cell Signaling Modulation : Studies suggest that this compound may interfere with key signaling pathways involved in cell proliferation and survival.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicological profile. Preliminary studies indicate that 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane exhibits low cytotoxicity towards normal cells at therapeutic concentrations. Further research is necessary to evaluate its long-term effects and safety profile comprehensively.

Table 2: Toxicity Assessment

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
MutagenicityNegative (Ames Test)
Reproductive ToxicityNot assessed

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